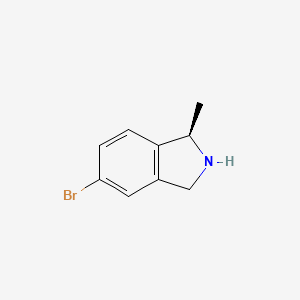
Hexamethylenediammonium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Hexamethylenediammonium dibromide, also known as hexamethonium, primarily targets the neuronal nicotinic receptors (nAChR) located in autonomic ganglia . These receptors play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems .
Mode of Action
Hexamethonium acts as an antagonist at the neuronal nicotinic receptors in autonomic ganglia . By blocking these receptors, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited .
Biochemical Pathways
It is known that it blocks the neuronal nicotinic receptors in autonomic ganglia, inhibiting both the sympathetic and parasympathetic nervous systems . This blockage disrupts the normal functioning of these systems, leading to various physiological effects.
Result of Action
The primary result of hexamethonium’s action is the inhibition of both the sympathetic and parasympathetic nervous systems . This can lead to various physiological effects, depending on the specific systems and organs affected. For example, it can cause orthostatic hypotension and sexual dysfunction (sympatholytic effects), as well as constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, and dry mouth (parasympatholytic effects) .
Preparation Methods
Hexamethylenediammonium dibromide can be synthesized through the reaction of hexamethylenediamine with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine is dissolved in water and hydrobromic acid is added dropwise with constant stirring . The resulting solution is then evaporated to yield this compound as a crystalline solid .
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pH, and concentration .
Chemical Reactions Analysis
Hexamethylenediammonium dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexamethylenediamine oxide under specific conditions.
Reduction: It can be reduced to hexamethylenediamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the bromide ions are replaced by other anions such as chloride or sulfate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexamethylenediammonium dibromide has a wide range of applications in scientific research:
Catalysis: It is used as a precursor in the synthesis of molybdenum and tungsten sulfide catalysts for hydrodesulfurization reactions.
Herbicide and Weed Control: It has been evaluated for its toxic effects on plant roots and its potential use as an herbicide.
Algaecide for Water Treatment: It exhibits algaecidal activity and is used in water treatment processes.
Material Synthesis: It is used in the synthesis of various materials, including organohalide-based perovskites for solar cell applications.
Comparison with Similar Compounds
Hexamethylenediammonium dibromide can be compared with other similar compounds such as:
Hexamethylenediammonium thiometallates: These compounds are used as precursors for molybdenum and tungsten sulfide catalysts.
Tetraethylammonium thiometallates: These compounds are also used in catalysis and have similar applications.
Ammonium tetrathiomolybdate: This compound is another precursor for molybdenum sulfide catalysts and is used in hydrodesulfurization reactions.
This compound is unique in its specific applications and the types of reactions it undergoes, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
24731-81-5 |
|---|---|
Molecular Formula |
C6H17BrN2 |
Molecular Weight |
197.12 g/mol |
IUPAC Name |
hexane-1,6-diamine;hydrobromide |
InChI |
InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChI Key |
CRMNBZZUVZXIJF-UHFFFAOYSA-N |
SMILES |
C(CCC[NH3+])CC[NH3+].[Br-].[Br-] |
Canonical SMILES |
C(CCCN)CCN.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)



![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

